N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Medicinal Chemistry Ligand Design Molecular Recognition

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2034294-20-5) is a synthetic, asymmetrically substituted oxalamide derivative. Its molecular formula is C₁₂H₁₆N₂O₄S, giving a molecular weight of 284.33 g·mol⁻¹.

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 2034294-20-5
Cat. No. B2686835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS2034294-20-5
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESC1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O
InChIInChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16)
InChIKeyOKZARWAOEIWDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2034294-20-5): A Structurally Distinctive Asymmetric Oxalamide for Specialized Research Applications


N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2034294-20-5) is a synthetic, asymmetrically substituted oxalamide derivative. Its molecular formula is C₁₂H₁₆N₂O₄S, giving a molecular weight of 284.33 g·mol⁻¹ [1]. The compound combines a hydrogen-bond-donating 3-hydroxytetrahydrofuran ring on one amide arm with a thiophen-2-ylmethyl group on the other. Oxalamides are established scaffolds in kinase inhibition [2], anticancer research [3], and as ligands in copper-catalyzed cross-coupling reactions, where the thiophene-containing analog N,N′-bis(thiophen-2-ylmethyl)oxalamide (BTMO) has demonstrated effective catalytic performance [4]. The unique incorporation of a hydroxyl group differentiates this compound from symmetrical bis(thiophene) oxalamides and provides an additional site for hydrogen bonding that can influence target binding, solubility, and coordination chemistry.

Why N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Cannot Be Casually Replaced by Other Oxalamide Analogs


Oxalamide derivatives are not interchangeable because relatively minor structural modifications—such as the presence or absence of a hydroxyl group—can drastically alter hydrogen-bond donor count, lipophilicity, and topology, which in turn affect target selectivity, pharmacokinetic behavior, and catalytic efficiency. For example, the widely used symmetrical ligand BTMO (CAS 920366-91-2) lacks the hydroxyl functionality [1]. Substituting the target compound with BTMO would eliminate one hydrogen-bond donor, which computational docking studies suggest can impair binding affinity to certain protein targets by 2–3 kcal·mol⁻¹ [2]. Furthermore, the asymmetric nature of the target compound introduces a dipole moment and steric differentiation that can be critical for selective molecular recognition or enantioselective catalysis. Consequently, straightforward replacement with a generic oxalamide risks loss of activity, selectivity, or solubility, making independent evaluation of this specific chemotype essential for programs that require the unique properties conferred by the 3-hydroxytetrahydrofuran moiety.

Quantitative Differentiation Evidence for N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Relative to the Closest Structural Analogs


Hydrogen-Bond Donor Count: A Key Differentiator from Symmetrical BTMO

The target compound possesses three hydrogen-bond donor (HBD) atoms (one hydroxyl O–H and two amide N–H), whereas the structurally related catalytic ligand BTMO has only two HBD atoms (two amide N–H) [1]. This additional HBD can enhance binding affinity to protein targets or alter coordination geometry in metal complexes. In the context of kinase inhibition, oxalamide derivatives with hydroxyl groups have been shown to form additional hydrogen bonds in the ATP-binding pocket, as supported by molecular docking studies in the oxalamide kinase inhibitor patent [2].

Medicinal Chemistry Ligand Design Molecular Recognition

Lipophilicity Modulation: Predicted LogP vs. Furan-Thiophene Oxalamide Analog

The 3-hydroxytetrahydrofuran group significantly lowers lipophilicity compared to the furan-containing analog N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941998-81-8). Using the Wildman-Crippen method for logP estimation [1], the target compound has a predicted logP of approximately 0.2–0.5, whereas the furan-thiophene analog has a predicted logP of approximately 1.5–1.8. This lower lipophilicity suggests improved aqueous solubility and potentially reduced non-specific protein binding, which can be advantageous in biochemical assay settings.

Drug Design ADME Physicochemical Profiling

Antiproliferative Class-Level Evidence from Structurally Related Oxalamides

Oxalamide derivatives have demonstrated antiproliferative activity against breast cancer cell lines. In a 2023 study, the most potent oxalamide analog (compound 7d) exhibited IC₅₀ values of 4.72 μM against MCF-7 cells and 6.37 μM against MDA-MB-231 cells, with Western blot confirmation of COX-1/COX-2 modulation [1]. While the target compound was not directly tested in this study, the conserved oxalamide core and thiophene substituent suggest potential anticancer activity that warrants further investigation. Additionally, the oxalamide kinase inhibitor patent (US20060241104) demonstrates that thiophene-containing oxalamides can inhibit c-Met tyrosine kinase, a validated anticancer target [2].

Cancer Research Kinase Inhibition Proliferation Assays

Predicted Topological Polar Surface Area (TPSA): Enhanced Aqueous Solubility vs. Phenethyl-Thiophene Analog

The topological polar surface area (TPSA) of the target compound, estimated using the Ertl fragment-based method [1], is approximately 100–110 Ų. In comparison, the phenethyl analog N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941894-42-4), which lacks the hydroxyl and tetrahydrofuran oxygen atoms, has a predicted TPSA of approximately 65–70 Ų. The higher TPSA of the target compound (difference of ~35–45 Ų) indicates superior aqueous solubility potential, as TPSA values above 80 Ų are generally associated with improved solubility and reduced passive membrane permeability.

Solubility Prediction Drug-Likeness Biophysical Properties

High-Confidence Application Scenarios for N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase-Focused Lead Discovery Requiring Hydrogen-Bond Donor Enrichment

Programs targeting ATP-binding pockets with conserved water-mediated hydrogen-bond networks will benefit from the additional hydrogen-bond donor provided by the 3-hydroxytetrahydrofuran group (3 HBD vs. 2 HBD in BTMO [1]). The oxalamide scaffold is a recognized kinase inhibitor chemotype [2], and the thiophene ring can engage in π-stacking with phenylalanine gatekeeper residues. This compound is suitable as a fragment-like starting point for c-Met or other tyrosine kinase targets where hydroxyl-mediated interactions have been implicated in selectivity.

Organometallic Catalysis: Development of Hydroxy-Functionalized Oxalamide Ligands for Copper-Catalyzed Coupling

The proven efficacy of BTMO as a ligand in Cu-catalyzed ipso-nitration and Goldberg amidation [1] establishes oxalamides as viable ligand scaffolds. The target compound introduces a hydroxyl group that can serve as an additional coordination site or as a handle for immobilization on solid supports. This enables the design of recyclable heterogeneous catalysts or the tuning of metal center electronics for challenging substrates, such as electron-deficient aryl halides.

Chemical Biology: Probe Development for Target Identification via Affinity Chromatography

The hydroxyl group on the tetrahydrofuran ring provides a convenient attachment point for biotin or fluorophore conjugation, either directly via ester formation or through a short linker. The thiophene moiety can engage in specific binding interactions with target proteins, while the oxalamide core provides structural rigidity. This bifunctional nature (binding element + conjugation handle) is not available in symmetrical oxalamides such as BTMO.

Solubility-Sensitive Assay Development: Prioritizing Compounds with Higher Aqueous Solubility

With a predicted logP of ~0.2–0.5 and TPSA >100 Ų [1], this compound has physicochemical properties indicative of good aqueous solubility. In contrast, the furan-thiophene analog (logP ~1.5–1.8) and phenethyl-thiophene analog (TPSA ~65–70 Ų) are more lipophilic and may precipitate in aqueous assay buffers [2]. This makes the target compound a better candidate for high-concentration biochemical assays, fragment-based screening by NMR, or isothermal titration calorimetry (ITC) where solubility is critical.

Quote Request

Request a Quote for N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.